2-(Difluoromethyl)-4-(methoxymethoxy)benzoic acid
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Overview
Description
2-(Difluoromethyl)-4-(methoxymethoxy)benzoic acid is an organic compound that features both difluoromethyl and methoxymethoxy functional groups attached to a benzoic acid core. The presence of fluorine atoms in organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-(methoxymethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The difluoromethyl and methoxymethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(Difluoromethyl)-4-(methoxymethoxy)benzoic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-4-(methoxymethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxymethoxy group can influence its solubility and stability . The pathways involved may include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-4-(methoxymethoxy)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-4-(methoxy)benzoic acid: Lacks the methoxymethoxy group, which can affect its properties and applications.
Uniqueness
2-(Difluoromethyl)-4-(methoxymethoxy)benzoic acid is unique due to the combination of difluoromethyl and methoxymethoxy groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2-(difluoromethyl)-4-(methoxymethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-5-16-6-2-3-7(10(13)14)8(4-6)9(11)12/h2-4,9H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCJTCCSBDXSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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